N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide
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Overview
Description
N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide involves multiple steps, starting from the preparation of the pyridine ring and subsequent functionalization. The key steps include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving suitable precursors.
Coupling Reaction: The final step involves coupling the functionalized pyridine ring with the benzenemethanaminium iodide moiety under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification processes to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrophenyl group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[[[1,4-Dihydro-5-(ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide
- N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide
Uniqueness
The uniqueness of N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H32IN3O6 |
---|---|
Molecular Weight |
621.5 g/mol |
IUPAC Name |
(Z)-[5-[2-[benzyl(dimethyl)azaniumyl]ethoxycarbonyl]-2,6-dimethyl-4-(3-nitrophenyl)-4H-pyridin-3-ylidene]-methoxymethanolate;hydroiodide |
InChI |
InChI=1S/C27H31N3O6.HI/c1-18-23(26(31)35-5)25(21-12-9-13-22(16-21)29(33)34)24(19(2)28-18)27(32)36-15-14-30(3,4)17-20-10-7-6-8-11-20;/h6-13,16,25H,14-15,17H2,1-5H3;1H |
InChI Key |
DQQBKJAVBBNCGJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(/C(=C(\[O-])/OC)/C(=N1)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC[N+](C)(C)CC3=CC=CC=C3.I |
Canonical SMILES |
CC1=C(C(C(=C([O-])OC)C(=N1)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC[N+](C)(C)CC3=CC=CC=C3.I |
Origin of Product |
United States |
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